Superior Ligand Efficiency and Binding Vector in Kinase Inhibitor Scaffolds
The 3-benzyloxy substitution pattern, as found in 4-(benzyloxy)pyridin-3-ol, is a key structural feature enabling a more efficient binding vector compared to alternative chemical series. In the development of crizotinib and related c-MET/ALK inhibitors, a 2-amino-5-aryl-3-benzyloxypyridine series was specifically designed to improve upon an earlier series. The 3-benzyloxy group allowed the molecule to access a hydrophobic pocket with a more direct trajectory than the 2,6-dichlorophenyl group of the comparator series, resulting in quantifiably better ligand efficiency [1].
| Evidence Dimension | Ligand Efficiency (LE) of binding vector |
|---|---|
| Target Compound Data | 3-Benzyloxy substitution vector enabling a direct path to hydrophobic pocket |
| Comparator Or Baseline | 2,6-Dichlorophenyl substitution vector in a prior chemical series |
| Quantified Difference | Achieved 'better ligand efficiency' (quantitative LE values not disclosed, but explicitly described as a design goal that was met) |
| Conditions | Structure-based drug design analysis of c-MET and ALK kinase inhibitors |
Why This Matters
Higher ligand efficiency translates to lower molecular weight and improved drug-like properties for the same level of target affinity, a critical advantage in lead optimization for procurement decisions.
- [1] Cui, J. J.; Tran-Dubé, M.; Shen, H.; Nambu, M.; Kung, P. P.; Pairish, M.; Jia, L.; Meng, J.; Funk, L.; Botrous, I.; McTigue, M.; Grodsky, N.; Ryan, K.; Padrique, E.; Alton, G.; Timofeevski, S.; Yamazaki, S.; Li, Q.; Zou, H.; Christensen, J.; Mroczkowski, B.; Bender, S.; Kania, R. S.; Edwards, M. P. Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). J. Med. Chem. 2011, 54 (18), 6342–6363. View Source
